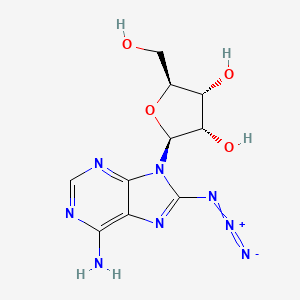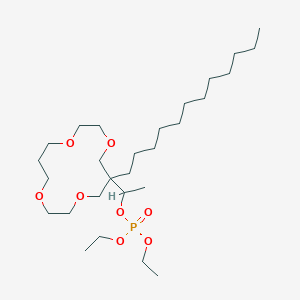
Lithium ionophore vii(10 mg in 0.1 ml h eptane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium ionophore VII is a chemical compound used primarily as a carrier for lithium ions in various applications. It is a lipophilic molecule, meaning it can dissolve in fats and oils, which allows it to transport lithium ions across lipid membranes. This property makes it valuable in scientific research and industrial applications, particularly in the field of ion-selective electrodes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium ionophore VII involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its ionophoric properties. The exact synthetic route can vary, but it generally involves organic synthesis techniques such as condensation reactions, esterification, and purification through chromatography.
Industrial Production Methods
Industrial production of lithium ionophore VII is carried out in specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Lithium ionophore VII can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of the ionophore, potentially altering its ion-binding properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its selectivity for lithium ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered ion-binding properties, while substitution reactions can produce modified ionophores with enhanced selectivity for lithium ions.
Scientific Research Applications
Lithium ionophore VII has a wide range of scientific research applications, including:
Chemistry: Used in the development of ion-selective electrodes for detecting lithium ions in various samples.
Biology: Employed in studies of ion transport across cell membranes, helping to understand cellular processes and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems, where it can facilitate the transport of lithium ions to specific targets in the body.
Industry: Utilized in the manufacturing of lithium-ion batteries, where it helps improve the efficiency and performance of the batteries by enhancing ion transport.
Mechanism of Action
The mechanism of action of lithium ionophore VII involves its ability to bind lithium ions selectively and transport them across lipid membranes. This is achieved through the formation of a complex between the ionophore and the lithium ion, which can then diffuse through the lipid bilayer. The ionophore releases the lithium ion on the other side of the membrane, allowing it to participate in various biological or chemical processes. The molecular targets and pathways involved include ion channels and transporters that facilitate the movement of ions across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Lithium ionophore VIII: Another lithium ionophore with similar properties but different structural features.
Calcium ionophore I: Used for transporting calcium ions, highlighting the specificity of ionophores for different ions.
Valinomycin: A potassium ionophore that demonstrates the versatility of ionophores in transporting various ions.
Uniqueness
Lithium ionophore VII is unique in its high selectivity for lithium ions, making it particularly valuable in applications where precise detection and transport of lithium are required. Its lipophilic nature allows it to integrate seamlessly into lipid membranes, enhancing its effectiveness in biological and industrial settings.
Properties
Molecular Formula |
C28H57O8P |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
1-(6-dodecyl-1,4,8,11-tetraoxacyclotetradec-6-yl)ethyl diethyl phosphate |
InChI |
InChI=1S/C28H57O8P/c1-5-8-9-10-11-12-13-14-15-16-18-28(27(4)36-37(29,34-6-2)35-7-3)25-32-23-21-30-19-17-20-31-22-24-33-26-28/h27H,5-26H2,1-4H3 |
InChI Key |
JXCNOLZTOGIYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1(COCCOCCCOCCOC1)C(C)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


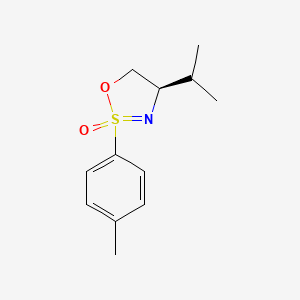
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)



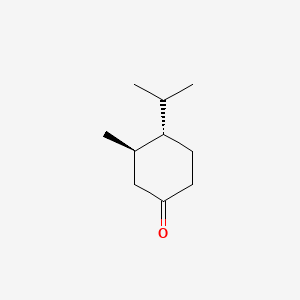
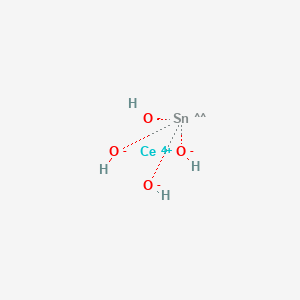
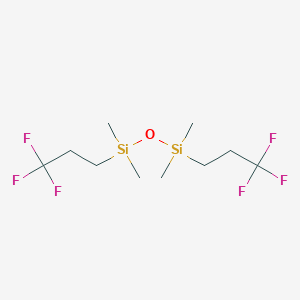
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
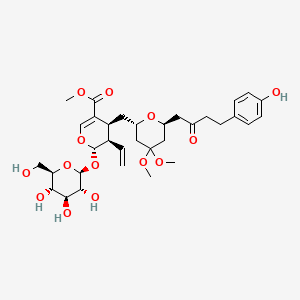
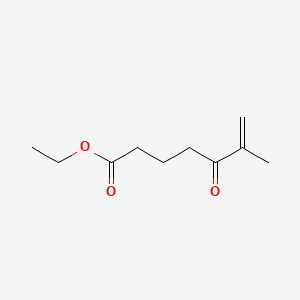
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
